Nona-2,6-dien-1-ol

Fragrance Stability Flavor Chemistry Oxidative Degradation

Nona-2,6-dien-1-ol (CAS 7786-44-9), also known as (2E,6Z)-nona-2,6-dien-1-ol or cucumber alcohol, is a nine-carbon, doubly unsaturated primary fatty alcohol classified under FEMA No. 2780 and JECFA No.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 7786-44-9
Cat. No. B1213189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNona-2,6-dien-1-ol
CAS7786-44-9
Synonyms2,6-nonadien-1-ol
nona-2,6-dien-1-ol
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCC=CCCC=CCO
InChIInChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3
InChIKeyAMXYRHBJZOVHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Nona-2,6-dien-1-ol (CAS 7786-44-9) Baseline: Procurement-Relevant Physicochemical and Regulatory Profile


Nona-2,6-dien-1-ol (CAS 7786-44-9), also known as (2E,6Z)-nona-2,6-dien-1-ol or cucumber alcohol, is a nine-carbon, doubly unsaturated primary fatty alcohol classified under FEMA No. 2780 and JECFA No. 1184 [1]. The compound is characterized by a specific (2E,6Z) isomeric configuration essential to its organoleptic properties, distinguishing it from other nonadienol isomers and related C9 unsaturated alcohols [2]. Its industrial use is supported by a comprehensive safety assessment from the Research Institute for Fragrance Materials (RIFM), which concludes it does not present a concern for genetic toxicity and clears all major human health endpoints based on a systemic exposure of 0.00012 mg/kg/day [3].

Why Substituting Nona-2,6-dien-1-ol with Generic Analogs Risks Sensory Failure and Formulation Instability


Substituting nona-2,6-dien-1-ol with other C9 unsaturated alcohols or aldehydes is not a reliable strategy due to critical differences in sensory character, stability, and receptor activation profile. The compound's (2E,6Z) double-bond geometry dictates a specific odor profile—described as green, cucumber, melon, and violet leaf—that is not replicated by its positional isomers (e.g., (2E,6E)- or (3Z,6Z)-nonadien-1-ol) or by the corresponding aldehyde, (E,Z)-2,6-nonadienal [1]. In direct comparison, the alcohol is documented as being significantly more chemically stable than its aldehyde analog, which is prone to oxidation and isomerization [2]. Furthermore, (2E,6Z)-nona-2,6-dien-1-ol demonstrates activation of specific human olfactory receptors (e.g., OR5K1, OR2M3) at defined concentrations (EC50 300 µM), a receptor-binding profile that is not guaranteed for structurally related molecules [3].

Quantitative Comparative Evidence: Nona-2,6-dien-1-ol vs. Closest Analogs and Alternatives


Superior Chemical Stability vs. (E,Z)-2,6-Nonadienal

Nona-2,6-dien-1-ol exhibits significantly enhanced stability compared to its direct aldehyde analog, (E,Z)-2,6-nonadienal. The aldehyde is known to be labile and susceptible to both trans-isomerization and oxidation of its terminal aldehyde group, which degrades its sensory profile [1]. In contrast, the primary alcohol functional group confers greater resistance to oxidation, allowing the compound to be stored for extended periods under inert atmosphere without substantial degradation .

Fragrance Stability Flavor Chemistry Oxidative Degradation

Distinct Organoleptic Character vs. (E,Z)-2,6-Nonadienal

While olfactively related, nona-2,6-dien-1-ol offers a modified sensory profile compared to (E,Z)-2,6-nonadienal. The alcohol is described as fruitier and less leafy, with a milder, more rounded green character than the sharp, powerful, and often dominating green note of the aldehyde [1]. This allows the alcohol to be used at higher concentrations without overpowering a formulation, providing greater flexibility for perfumers and flavorists.

Sensory Analysis Flavor Creation Aroma Chemicals

Extremely Low Odor Threshold Enabling High Impact at Trace Concentrations

Nona-2,6-dien-1-ol possesses an exceptionally low odor detection threshold, which is a key differentiator from many other green-smelling compounds. Its threshold in air has been reported as low as 0.07 ng/L, making it one of the most potent aroma compounds identified [1]. This extreme potency is not common to all structural analogs; for example, (E)-2-nonenal has a significantly higher odor threshold of 0.4 ng/L in air, making it far less impactful at equivalent concentrations [2].

Sensory Science Odor Activity Value Flavor Chemistry

Isomer-Specific Olfactory Receptor Activation Profile

The biological activity of (2E,6Z)-nona-2,6-dien-1-ol is mediated by specific interactions with a subset of human olfactory receptors. Data from functional assays show that at a concentration of 300 µM, this isomer activates the receptors OR5K1, OR2M3, and OR1A1, while a structurally distinct receptor, OR2W1, shows no response at this concentration [1]. This specific activation pattern is a direct consequence of the (2E,6Z) stereochemistry and is not shared by other nonadienol isomers, which possess distinct odor profiles [2].

Molecular Sensory Science Olfactory Receptors Chemoreception

Nona-2,6-dien-1-ol: High-Impact Application Scenarios Based on Differential Evidence


Cucumber, Melon, and Green Fruit Flavor Formulations

The compound's extremely low odor threshold (0.07 ng/L) and its characteristic 'fruitier, less leafy' green note make it the superior choice for creating authentic cucumber, watermelon, and honeydew melon profiles [3]. Its enhanced stability over (E,Z)-2,6-nonadienal allows for its use in products requiring longer shelf lives or exposure to less-than-ideal processing conditions, where the aldehyde would degrade and lose its characteristic impact [4].

Fine Fragrance Creation: Violet Leaf and Modern Green Accords

In perfumery, nona-2,6-dien-1-ol serves as a key building block for violet leaf accords and modern 'green' notes in fine fragrances [3]. Its unique, rounded green character—less aggressive than the aldehyde—allows it to blend seamlessly into complex floral and chypre compositions without dominating the blend, providing a nuanced, natural freshness [4]. Its proven safety profile for dermal application at typical use levels (up to 0.05% in hydroalcoholics) supports its widespread use in personal care products .

Specialty Research in Olfactory Science

The compound's defined and selective activation of human olfactory receptors (OR5K1, OR2M3, OR1A1) at an EC50 of 300 µM positions it as a valuable tool in molecular sensory science [3]. Researchers studying the genetic and molecular basis of olfaction can use it as a specific agonist to probe the function of these receptors, which is not possible with the broader, less-defined sensory impact of its aldehyde analog or a mixture of nonadienol isomers [4].

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